Cas no 1806320-01-3 (Ethyl 3-cyano-5-iodo-2-methoxybenzoate)
Ethyl 3-cyano-5-iodo-2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-5-iodo-2-methoxybenzoate
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- Inchi: 1S/C11H10INO3/c1-3-16-11(14)9-5-8(12)4-7(6-13)10(9)15-2/h4-5H,3H2,1-2H3
- InChI Key: OGKCIYZIXNZALA-UHFFFAOYSA-N
- SMILES: IC1C=C(C#N)C(=C(C(=O)OCC)C=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 299
- XLogP3: 2.5
- Topological Polar Surface Area: 59.3
Ethyl 3-cyano-5-iodo-2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005694-250mg |
Ethyl 3-cyano-5-iodo-2-methoxybenzoate |
1806320-01-3 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015005694-500mg |
Ethyl 3-cyano-5-iodo-2-methoxybenzoate |
1806320-01-3 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
| Alichem | A015005694-1g |
Ethyl 3-cyano-5-iodo-2-methoxybenzoate |
1806320-01-3 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Ethyl 3-cyano-5-iodo-2-methoxybenzoate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Ethyl 3-cyano-5-iodo-2-methoxybenzoate
Ethyl 3-cyano-5-iodo-2-methoxybenzoate (CAS No. 1806320-01-3): A Comprehensive Overview
Ethyl 3-cyano-5-iodo-2-methoxybenzoate, with the CAS registry number 1806320-01-3, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester functional group, a cyano group, an iodo substituent, and a methoxy group. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
The benzoate ester group in Ethyl 3-cyano-5-iodo-2-methoxybenzoate plays a crucial role in its reactivity and solubility. Ester groups are known for their ability to form hydrogen bonds, which can influence the compound's interaction with other molecules. The cyano group (-CN) is another key feature of this compound. Cyano groups are electron-withdrawing groups that can significantly affect the electronic properties of the molecule, making it more susceptible to nucleophilic attacks in certain chemical reactions.
The presence of an iodo substituent (-I) introduces additional complexity to the molecule. Iodo groups are known for their high electronegativity and can act as leaving groups in substitution reactions. This makes Ethyl 3-cyano-5-iodo-2-methoxybenzoate a potential candidate for various nucleophilic substitution reactions, which are widely used in organic synthesis.
Recent studies have highlighted the potential of Ethyl 3-cyano-5-iodo-2-methoxybenzoate in drug discovery and development. The compound's structure allows for extensive functionalization, enabling researchers to explore its potential as a lead compound for treating various diseases. For instance, the cyano group and methoxy group can be modified to enhance bioavailability or target specific receptors in the body.
In addition to its pharmacological applications, Ethyl 3-cyano-5-iodo-2-methoxybenzoate has shown promise in materials science. The compound's unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have explored the use of this compound as a building block for constructing advanced materials with tailored electronic properties.
The synthesis of Ethyl 3-cyano-5-iodo-2-methoxybenzoate involves a series of well-established organic reactions. Typically, the compound is synthesized through a multi-step process that includes Friedel-Crafts acylation, nucleophilic substitution, and esterification reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
One of the most exciting developments involving Ethyl 3-cyano-5-iOdo-benzoate is its application in click chemistry. Click chemistry is a rapidly growing field that focuses on creating new compounds through highly efficient and selective reactions. The presence of both an iodo group and a cyano group in this compound makes it an ideal substrate for click reactions, such as the Huisgen cycloaddition reaction.
Furthermore, Ethyl 3-cyano-benzoate has been investigated for its potential as an advanced material precursor. Researchers have explored its use in constructing self-assembled monolayers (SAMs) and polymer films with tailored surface properties. These materials have applications in sensors, coatings, and biomedical devices.
In conclusion, Ethyl 3-cyano-benzoate (CAS No. 1806320) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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